molecular formula C8H10O B14667192 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 38261-63-1

3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B14667192
CAS No.: 38261-63-1
M. Wt: 122.16 g/mol
InChI Key: HIMIQIMELDYHBZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom incorporated into a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dendritic complexes for oxidation , and reducing agents such as NADPH-dependent reductases for reduction reactions . The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 7-oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .

Mechanism of Action

The mechanism by which 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as a substrate for specific enzymes, leading to the formation of different products through enzymatic reactions . The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes both dimethyl groups and an oxygen atom in a seven-membered ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications in research and industry.

Properties

CAS No.

38261-63-1

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

3,4-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C8H10O/c1-5-3-7-8(9-7)4-6(5)2/h3-4,7-8H,1-2H3

InChI Key

HIMIQIMELDYHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(O2)C=C1C

Origin of Product

United States

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